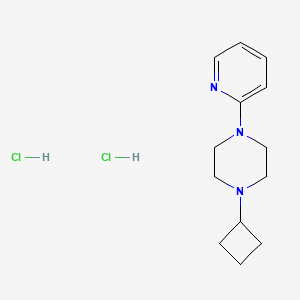
1-环丁基-4-(吡啶-2-基)哌嗪二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
科学研究应用
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
The primary target of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is the α2-adrenoceptor . The α2-adrenoceptor plays a crucial role in the regulation of neurotransmitter release from presynaptic cells .
Mode of Action
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride: interacts with its target, the α2-adrenoceptor, as a selective antagonist . This means it binds to the receptor and blocks its activation, preventing the normal signal transduction triggered by the receptor .
Biochemical Pathways
The antagonistic action of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride on the α2-adrenoceptor affects the norepinephrine pathway . By blocking the α2-adrenoceptor, it prevents the negative feedback mechanism that typically inhibits the release of norepinephrine. This leads to an increase in the release of norepinephrine .
生化分析
Biochemical Properties
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a derivative of pyridinylpiperazine . Some derivatives of pyridinylpiperazine are known to act as potent and selective α2-adrenergic receptor antagonists . This suggests that 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride may interact with α2-adrenergic receptors, potentially influencing biochemical reactions involving these receptors.
Molecular Mechanism
The molecular mechanism of action of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is not fully understood. As a potential α2-adrenergic receptor antagonist, it may bind to these receptors, inhibiting their activity and leading to changes in cell signaling and gene expression .
Metabolic Pathways
The metabolic pathways involving 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride are not well-documented. Given its potential interaction with α2-adrenergic receptors, it may be involved in pathways related to these receptors .
准备方法
The synthesis of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an isocyanide, an amine, a carboxylic acid, and an aldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
化学反应分析
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
相似化合物的比较
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent biological activity.
The uniqueness of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride lies in its specific cyclobutyl and pyridinyl substitutions, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-cyclobutyl-4-pyridin-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-2-7-14-13(6-1)16-10-8-15(9-11-16)12-4-3-5-12;;/h1-2,6-7,12H,3-5,8-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCNLHDPTHHCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
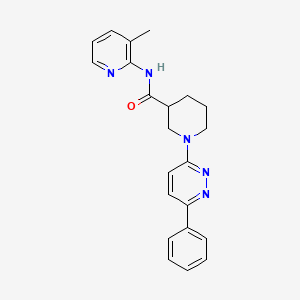
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2560472.png)
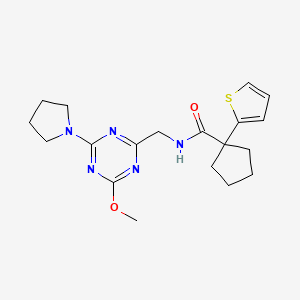
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560475.png)
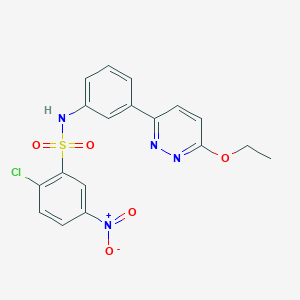

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)
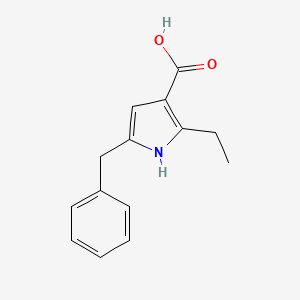
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2560485.png)
![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B2560490.png)
![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2560491.png)
![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)
